

SGC-CBP30 chromatin release assay cellular potency

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sgc-cbp30

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Introduction to SGC-CBP30

SGC-CBP30 is a potent, selective small-molecule inhibitor of the bromodomains of CBP (CREB-binding protein) and p300 (E1A-binding protein of 300 kDa). These transcriptional coactivators are histone acetyltransferases (HATs) that function as critical epigenetic regulators. Their bromodomains recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery and influencing gene expression. Dysregulation of CBP/p300 is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets [1] [2].

As a chemical probe, **SGC-CBP30** allows researchers to investigate the biological roles of the CBP/p300 bromodomains with high specificity. It exhibits nanomolar cellular potency and is a valuable tool for elucidating the effects of bromodomain inhibition on chromatin binding, gene transcription, and cellular phenotypes [3] [4].

Key Biochemical and Cellular Properties

The table below summarizes the principal characteristics of **SGC-CBP30** that define its utility in cellular assays.

Property	Description / Value
Molecular Target	Bromodomains of CBP and p300 [1] [5]
Biochemical Potency (Kd)	CBP: 21-26 nM; p300: 32-38 nM [1] [4] [5]
Primary Cellular Potency (EC50)	~0.28 μ M (NanoBRET assay for CBP-histone H3.3 binding) [3]
Key Selectivity Feature	>40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) [4] [5]
Cellular Permeability	Cell-active, accelerates FRAP recovery at 1 μ M [5]

Application in Chromatin Release Assays

A primary application of **SGC-CBP30** is in chromatin release assays, which visually demonstrate the displacement of bromodomain-containing proteins from acetylated chromatin in living cells.

Experimental Protocol

The methodology below is adapted from published studies using imaging-based chromatin release assays [3].

- **Cell Preparation and Transfection:**

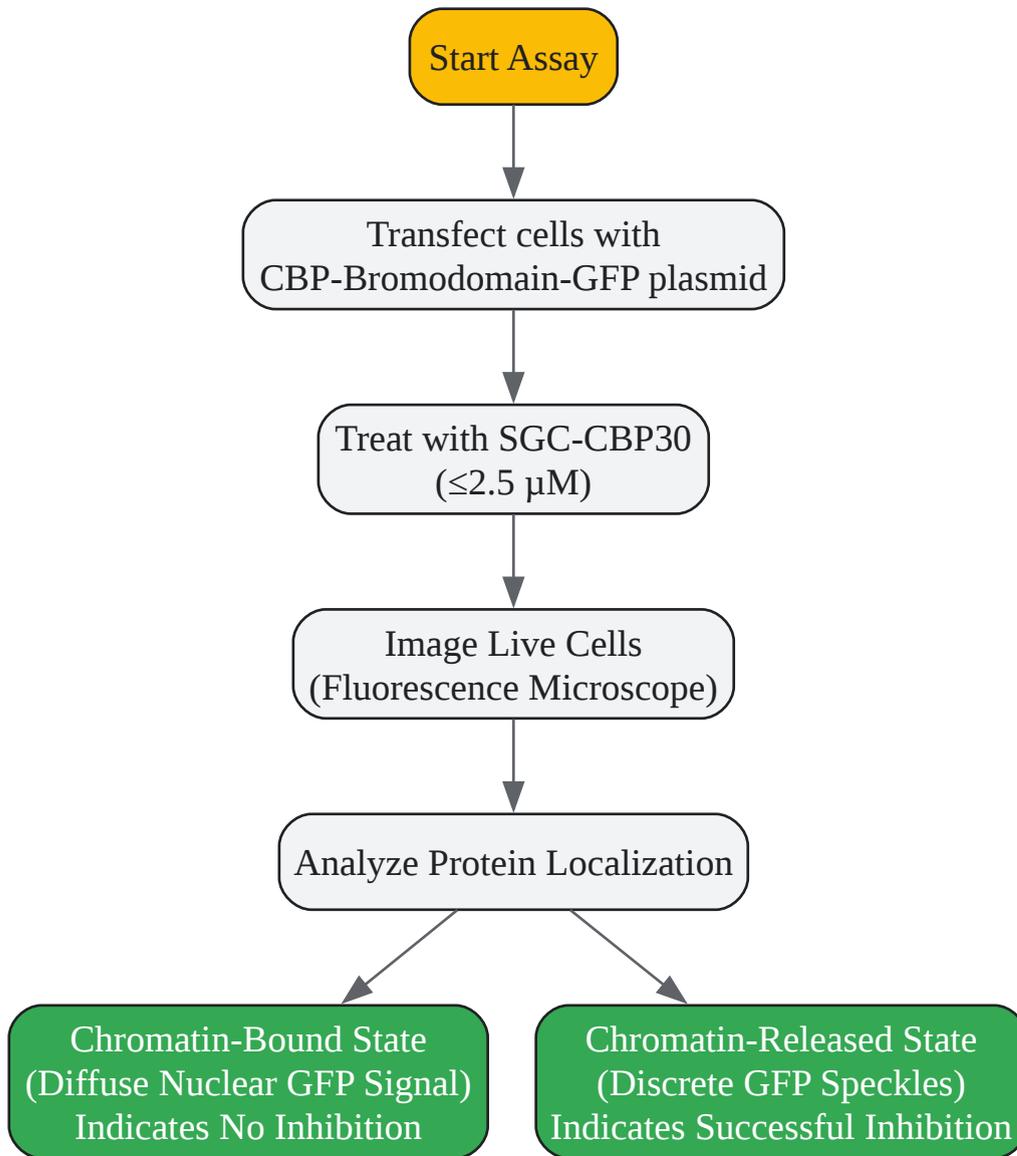
- Seed appropriate cell lines (e.g., LP-1 multiple myeloma cells, HEK293T) in multi-well plates or imaging dishes.
- Transfect cells with a plasmid encoding a **CBP-bromodomain-GFP fusion protein**. The GFP tag allows for visualization of the protein's cellular localization.

- **Compound Treatment:**

- Prepare a stock solution of **SGC-CBP30** in DMSO (e.g., 10-50 mM).
- Dilute the stock to the desired working concentrations in pre-warmed cell culture medium. **Critical working concentrations are $\leq 2.5 \mu$ M** to ensure on-target effects and minimize off-target inhibition of BET bromodomains [3].

- Include a negative control (DMSO vehicle only) and a positive control if available (e.g., a pan-BET inhibitor like CPI203 for contrast).
- Treat the transfected cells with the compound-containing medium.
- **Incubation and Imaging:**
 - Incubate cells for a predetermined period (typically 1-6 hours).
 - Using a high-content imaging system or confocal microscope, capture fluorescence images to visualize the localization of the CBP-bromodomain-GFP protein.
- **Data Analysis and Quantification:**
 - **DMSO Control:** The CBP-bromodomain-GFP fusion protein should be uniformly distributed throughout the nucleus, bound to chromatin.
 - **SGC-CBP30 Treated:** Upon successful bromodomain inhibition, the fusion protein is released from chromatin and aggregates into discrete, high-intensity **nuclear speckles** [3].
 - Quantify the number and intensity of these speckles using high-content image analysis software. The EC50 for this release can be calculated, reflecting the compound's cellular potency.

This process of chromatin release and speckle formation is illustrated in the following workflow:



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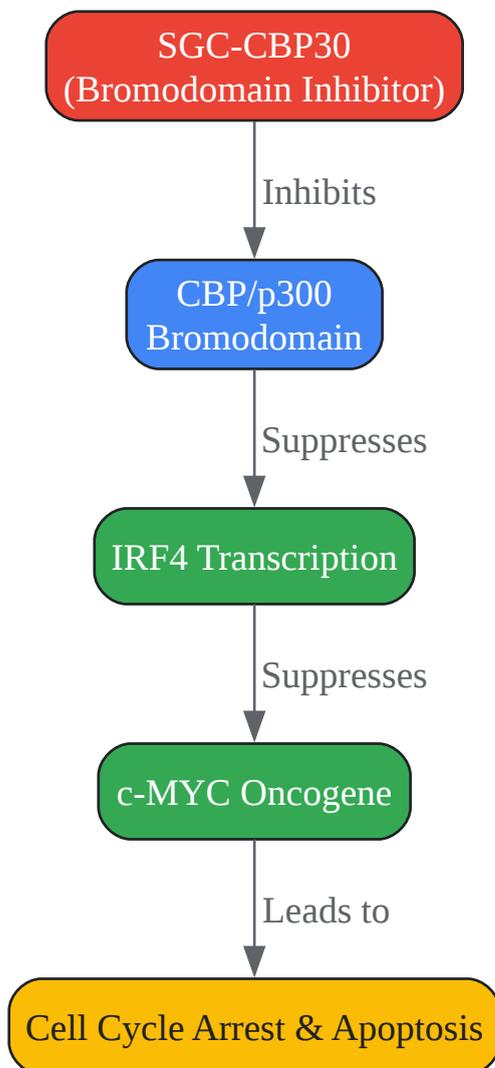
Mechanism of Action in Cellular Context

The release of CBP/p300 from chromatin by **SGC-CBP30** initiates a cascade of downstream transcriptional and phenotypic effects, particularly potent in hematologic cancers like multiple myeloma.

- **Bromodomain Inhibition:** **SGC-CBP30** competes with acetylated lysine residues on histones for binding to the bromodomains of CBP and p300 [1] [2].
- **Transcriptional Repression:** This displacement from chromatin prevents CBP/p300 from acting as transcriptional co-activators.

- **Key Oncogenic Pathway Suppression:** In sensitive multiple myeloma cells, this leads to the direct transcriptional suppression of **IRF4**, a master regulator essential for myeloma cell survival [3].
- **Downstream Effects:** Suppression of IRF4 leads to the subsequent downregulation of its target gene, **c-MYC**, a powerful driver of cell proliferation [3].
- **Cellular Phenotype:** The loss of the IRF4/MYC axis results in **cell cycle arrest in the G1 phase** and the induction of **apoptosis** (programmed cell death) [3].

The following diagram summarizes this key mechanistic pathway:



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Critical Protocol Considerations

For a successful and interpretable experiment, keep the following points in mind:

- **Concentration is Key:** Always use **SGC-CBP30** at concentrations $\leq 2.5 \mu\text{M}$ to ensure on-target effects. At higher concentrations (e.g., $>5 \mu\text{M}$), the compound may inhibit BET bromodomains, confounding experimental results [3] [4].
- **Appropriate Controls:** Always include a DMSO vehicle control to establish the baseline chromatin-bound state of the bromodomain fusion protein.
- **Cell Line Selection:** The phenotypic consequences of CBP/p300 inhibition are highly cell-context dependent. Multiple myeloma cell lines (e.g., LP-1) show exceptional sensitivity, while other lineages may be less affected [3].
- **Compound Handling:** Prepare stock solutions in high-quality DMSO and store at recommended temperatures. Use sterile techniques for serial dilution to avoid contamination.

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